[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride
CAS No.: 1301739-71-8
Cat. No.: VC8066585
Molecular Formula: C6H13ClN4
Molecular Weight: 176.65 g/mol
* For research use only. Not for human or veterinary use.
![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride - 1301739-71-8](/images/structure/VC8066585.png)
Specification
CAS No. | 1301739-71-8 |
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Molecular Formula | C6H13ClN4 |
Molecular Weight | 176.65 g/mol |
IUPAC Name | 1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C6H12N4.ClH/c1-3-10-4-8-9-6(10)5(2)7;/h4-5H,3,7H2,1-2H3;1H |
Standard InChI Key | ZNTHYMUJHYFTSX-UHFFFAOYSA-N |
SMILES | CCN1C=NN=C1C(C)N.Cl.Cl |
Canonical SMILES | CCN1C=NN=C1C(C)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their versatility in drug design. Key molecular properties include:
Property | Value |
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CAS Number | 1301739-71-8 |
Molecular Formula | C₆H₁₃Cl₂N₄ |
Molecular Weight | 215.11 g/mol |
IUPAC Name | 1-(4-ethyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride |
SMILES | CCN1C=NN=C1C(C)N.Cl.Cl |
The ethyl group at the 4-position of the triazole ring and the ethylamine side chain at the 3-position distinguish it from analogs like [(1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride (CAS: 1262751-42-7), which features a methyl substituent .
Crystallography and Stability
While crystallographic data for this specific compound remain unpublished, related triazole derivatives exhibit planar triazole rings with substituents influencing packing efficiency and solubility. The dihydrochloride salt form enhances stability and aqueous solubility compared to the free base, a common strategy in pharmaceutical chemistry .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation reactions. A representative pathway, adapted from methods used for analogous compounds, proceeds as follows :
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Formation of Acyl Hydrazide: Ethyl hydrazinecarboxylate reacts with ethyl acetoacetate in methanol to yield acyl hydrazide.
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Triazole Ring Closure: Condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) in acetonitrile, followed by reaction with ethylamine hydrochloride in refluxing acetic acid, forms the triazole core.
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Salt Formation: The free amine is treated with hydrochloric acid to produce the dihydrochloride salt.
Critical parameters include temperature control during cyclization (50–100°C) and stoichiometric precision to minimize byproducts like unreacted hydrazides or overhalogenated species .
Challenges in Scalability
Industrial production faces hurdles such as:
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Low Yields in Halogenation Steps: Reactions with N-halosuccinimides (e.g., NCS, NBS) often yield <50% desired product due to competing side reactions.
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Purification Complexity: Separation of dihydrochloride salts from reaction mixtures requires careful pH adjustment and recrystallization.
GHS Hazard Statement | Risk |
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H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H332 | Harmful if inhaled |
Recommended Precautions
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Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
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Ventilation: Use in a fume hood to avoid inhalation of powder.
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Storage: Store at 2–8°C in airtight containers under nitrogen atmosphere.
Comparative Analysis with Structural Analogs
[1-(4-Methyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride
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Key Difference: Methyl vs. ethyl substituent at the 4-position.
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Impact: The ethyl group increases lipophilicity (logP: +0.4), potentially enhancing blood-brain barrier permeability but reducing aqueous solubility by ~20% .
[2-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethyl]amine Dihydrochloride
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